molecular formula C16H21NO4 B14791253 Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate

Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B14791253
M. Wt: 291.34 g/mol
InChI Key: RMURDDHTOGQARF-UHFFFAOYSA-N
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Description

Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate is a chemical compound of interest in organic and medicinal chemistry research. It features a pyrrolidine ring, a common scaffold in pharmaceuticals, protected by a benzyloxycarbonyl (Cbz) group and further functionalized with a 2-oxopropoxymethyl side chain . The reactive keto group in the side chain makes this molecule a valuable synthetic intermediate or building block for the development of more complex molecules . Researchers can utilize this compound in the synthesis of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality, where it can serve as a component of the linker that connects a target protein ligand to an E3 ubiquitin ligase recruiter . Its application is also relevant in constructing potential TLR2 modulators and other bioactive compounds featuring pyrrolidine structures . The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR DIAGNOSTIC USE.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-13(18)10-20-12-15-8-5-9-17(15)16(19)21-11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3

InChI Key

RMURDDHTOGQARF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COCC1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 60°C. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

    Oxidation: Benzyl 2-(2-carboxypropoxymethyl)pyrrolidine-1-carboxylate.

    Reduction: Benzyl 2-(2-hydroxypropoxymethyl)pyrrolidine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The ester group in the molecule allows it to undergo hydrolysis, releasing active metabolites that exert their effects on the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituent at C2 Position Key Functional Groups Molecular Weight (g/mol) Reference
Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate 2-oxopropoxymethyl (-OCH₂C(O)CH₃) Ether, ketone, ester ~307.36* N/A
Benzyl (S)-2-(2-oxoethyl)pyrrolidine-1-carboxylate (17) 2-oxoethyl (-CH₂C(O)CH₃) Ketone, ester 262.32
Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (14) Hydroxymethyl (-CH₂OH) Alcohol, ester 250.28
Benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate (4o) Phenylethynyl (-C≡CPh) Alkyne, aromatic, ester 307.37
Benzyl (S)-2-((5-nitrothiazol-2-yl)carbamoyl)pyrrolidine-1-carboxylate (3f) 5-nitrothiazole carboxamide Amide, nitroheterocycle, ester ~390.40*

*Calculated based on molecular formula.

Key Observations :

  • The 2-oxopropoxymethyl group introduces greater steric bulk and polarity compared to simpler substituents like hydroxymethyl or 2-oxoethyl. This may enhance solubility in polar solvents but complicate regioselective reactions.
  • Alkyne-containing analogs (e.g., 4o) exhibit distinct reactivity in click chemistry or Sonogashira coupling, absent in the ketone/ether-based target compound .
  • Amide derivatives (e.g., 3f) prioritize hydrogen-bonding interactions, critical for biological target engagement, whereas the target compound’s ether/ketone groups may favor metal coordination or redox activity .

Key Observations :

  • The target compound’s synthesis is less straightforward than reductions (e.g., LiEt₃BH for 18) or photoredox alkynylation (for 4o), likely requiring optimized coupling conditions for the propoxymethyl group .
  • High-yielding methods like photoredox catalysis (97% for 4o) highlight the efficiency of modern synthetic techniques compared to traditional alkylation strategies .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Comparison

Compound Name MS (m/z) [M+H]⁺ ¹³C NMR Key Shifts (ppm) IR (cm⁻¹) Reference
This compound ~308 (calc.) δ ~170 (ester C=O), ~210 (ketone C=O) ~1740 (C=O), ~1100 (C-O) N/A
Benzyl (S)-2-(2-oxoethyl)pyrrolidine-1-carboxylate (17) 262 (obs.) δ 206.8 (C=O), 66.3 (CH₂O), 59.7 (N-CH₂) Not reported
Benzyl 2-hydroxypyrrolidine-1-carboxylate (18) 250 (obs.) δ 64.9 (CH₂OH), 59.4 (N-CH₂) ~3400 (O-H)
Benzyl 2-(mesitylethynyl)pyrrolidine-1-carboxylate (4p) 330 (obs.) δ 95–125 (alkyne carbons), 21.1 (mesityl CH₃) ~2200 (C≡C)

Key Observations :

  • The target compound’s ketone and ester carbonyls would produce distinct ¹³C NMR signals (~170–210 ppm), differentiating it from amide or alkyne derivatives .
  • IR spectroscopy can resolve ether (C-O, ~1100 cm⁻¹) vs. alkyne (C≡C, ~2200 cm⁻¹) functionalities .

Biological Activity

Benzyl 2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its ability to mimic natural ligands and interact with various biological targets. The presence of the benzyl group enhances lipophilicity, facilitating membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, potentially including histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing neurological functions and signaling pathways related to cognition and mood regulation.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antiproliferative Activity : Studies have shown that this compound exhibits growth inhibitory effects on various cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary research suggests that it may offer protective effects against neurodegenerative conditions by modulating neurotransmitter systems.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited HDAC activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
    • Another investigation revealed a significant reduction in tumor growth in xenograft models treated with the compound, highlighting its potential for cancer therapy .
  • Mechanistic Insights :
    • Research indicated that the compound interacts with the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potency .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis provided insights into how modifications to the chemical structure affect biological activity, guiding future drug design efforts .

Data Tables

Biological Activity Effect Observed Reference
HDAC InhibitionGrowth inhibition in cancer cells
Antiproliferative ActivityReduced tumor growth
Neuroprotective PotentialModulation of neurotransmitter systems

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